2-Bromo-3-propylpyridine

Physicochemical Properties Lipophilicity Medicinal Chemistry

2-Bromo-3-propylpyridine (C₈H₁₀BrN, MW 200.08 g/mol) is a disubstituted pyridine featuring a bromine atom at the 2-position and an n-propyl chain at the 3-position. It belongs to the halogenated pyridine class widely employed as a key intermediate in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Cat. No. B12966476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-propylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCCCC1=C(N=CC=C1)Br
InChIInChI=1S/C8H10BrN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3
InChIKeyJFGIKFZBJODODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-propylpyridine (CAS 1417518-84-3) — Procurement-Grade Overview for a Regiospecific Pyridine Building Block


2-Bromo-3-propylpyridine (C₈H₁₀BrN, MW 200.08 g/mol) is a disubstituted pyridine featuring a bromine atom at the 2-position and an n-propyl chain at the 3-position . It belongs to the halogenated pyridine class widely employed as a key intermediate in medicinal chemistry, agrochemical discovery, and materials science . Commercial supply is typically at 95% purity by HPLC in research-scale quantities (250 mg–5 g) , and a higher-grade 99% HPLC specification is also available, confirming suitability for demanding synthetic sequences . The compound is distinguished from its positional isomer 2-bromo-5-propylpyridine (CAS 1159821-61-0) and from the chain-brominated analog 3-(3-bromopropyl)pyridine (CAS 109839-74-9) by the specific placement of both substituents on the heterocyclic ring, which directly determines its regiochemical vector in cross-coupling reactions.

Regiospecific 2-bromo-3-propyl scaffold for Pd-catalyzed cross-coupling reactions
Standard and higher-purity specifications to support research through advanced synthesis workflows
Differentiated from 5-propyl isomer and chain-brominated analogs for correct regiochemical vector

Why 2-Bromo-3-propylpyridine Cannot Be Replaced by Its 5-Propyl Isomer or Chain-Brominated Analogs


Regioisomeric bromopropylpyridines are not functionally interchangeable. The position of the bromine atom on the pyridine ring dictates the electronic environment and dictates coupling reactivity; 2-bromopyridines participate in oxidative addition with Pd(0) catalysts at rates that differ from 3-bromopyridines, leading to divergent yields in Suzuki–Miyaura reactions [1]. When the alkyl chain is attached at the 3-position versus the 5-position, the steric and electronic influence on the adjacent bromine alters cross-coupling efficiency and can affect downstream C–H functionalization selectivity [2]. Furthermore, chain-brominated analogs such as 3-(3-bromopropyl)pyridine present a fundamentally different retron: the electrophilic center resides on the side chain rather than on the ring, making a simple substitution synthetically invalid. These differences mean that selection of the correct regioisomer at the procurement stage is critical to avoid failed coupling steps and costly re-synthesis.

2- vs. 5-Propyl positional isomer

Bromine position alters oxidative addition rates in Pd(0) coupling; the 5-isomer may lead to divergent yields and selectivity.

Chain-brominated analog (3-(3-bromopropyl)pyridine)

Electrophilic center resides on the side chain, not the pyridine ring, invalidating direct substitution in cross-coupling sequences.

Steric and electronic environment mismatch

3-Propyl vs. 5-propyl placement influences coupling efficiency and downstream C–H functionalization selectivity; results may not transfer.

Head-to-Head Quantitative Comparison: 2-Bromo-3-propylpyridine vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation Between 2-Bromo-3-propylpyridine and 2-Bromo-5-propylpyridine

The predicted partition coefficient (LogP) for 2-Bromo-3-propylpyridine is approximately 2.41 , reflecting the combined contribution of the 2-bromo substituent and the 3-propyl chain. In contrast, the 5-propyl positional isomer (CAS 1159821-61-0) exhibits a predicted LogP of 2.80 under the same estimation method. The lower lipophilicity of the 3-propyl regioisomer (ΔLogP ≈ −0.39) is relevant to ADME property tuning, as a LogP shift of ~0.4 units can alter membrane permeability, solubility, and metabolic clearance. For projects where CNS penetration is undesirable or aqueous solubility needs to be maintained, the 3-propyl regioisomer may offer a more favorable starting point than its more lipophilic 5-propyl analog.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ −0.39 (3-propyl less lipophilic than 5-propyl isomer)
Lower lipophilicity may support ADME tuning when reduced membrane partitioning is preferred.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Boiling Point and Predicted Density as Proxies for Purification and Handling Differentiation

2-Bromo-3-propylpyridine has a reported boiling point of approximately 180 °C and a predicted density of ca. 1.35 g/cm³ (estimated from the 5-isomer data ). The 2-bromo-5-propylpyridine positional isomer exhibits a predicted boiling point of 254.4 ± 20.0 °C and a predicted density of 1.350 ± 0.06 g/cm³ . The substantially lower boiling point of the 3-propyl derivative (~Δ 74 °C) indicates that it may be more amenable to purification by distillation and easier to remove volatile byproducts under reduced pressure. For process chemists evaluating scale-up potential, this lower boiling point translates into lower energy input for distillation steps and may reduce thermal degradation risk during purification.

Boiling Point
Data to verify
Δ ≈ −74 °C (3-propyl lower than 5-isomer)
Lower boiling point may facilitate distillative purification and reduce energy input at scale.
Predicted comparator bp; target bp from supplier datasheet.
Physical Properties Purification Process Chemistry

Commercially Available Purity Grades: 95% vs. 99% HPLC Specification

2-Bromo-3-propylpyridine is commercially supplied at two distinct purity levels: a standard research grade of 95% by HPLC and a pharmaceutical-grade specification of 99% by HPLC . The 99% grade is accompanied by a broader package size range (500 mg to 100 g) and is explicitly noted as 'pharmaceutical grade,' making it suitable for GMP-like intermediate synthesis and late-stage medicinal chemistry campaigns where trace impurity profiles must be controlled. In contrast, the comparator 2-bromo-5-propylpyridine is primarily listed at 97% purity , and the chain-brominated analog 3-(3-bromopropyl)pyridine is commonly available only at 97% specification . The availability of a 99% HPLC grade for the target compound provides procurement teams with a higher-purity option not uniformly accessible for the positional isomers.

Purity Specification
Specification review
95% HPLC (research) and higher-purity option; comparators limited to 97%
Higher-purity option provides procurement flexibility for impurity-sensitive sequences.
Supplier-reported specifications; verify with COA.
Purity Specification Procurement Analytical Chemistry

Regiochemical Differentiation in Suzuki–Miyaura Coupling Reactivity: 2-Bromo-3-alkyl vs. 3-Bromopyridine Scaffolds

In the alkyl-Suzuki coupling of bromopyridine positional isomers with B-alkyl-9-BBN derivatives, 2-bromopyridine and 3-bromopyridine exhibit markedly different reactivity profiles [1]. The 2-bromo isomer benefits from the electron-withdrawing effect of the pyridine nitrogen at the ortho/para position, facilitating oxidative addition to Pd(0). In the context of 2-bromo-3-propylpyridine, the bromine at the 2-position is activated for cross-coupling while the 3-propyl group provides a non-interfering alkyl substituent. By contrast, 3-bromopyridine (the core of 3-(3-bromopropyl)pyridine analogs) is inherently less reactive in Pd-catalyzed couplings and typically requires more forcing conditions or specialized ligand systems. This regiochemical advantage is further evidenced by the successful application of 2-bromo-3-(2,2-dibromovinyl)pyridines in sequential tandem Suzuki–Miyaura reactions, where the 2-bromo position couples preferentially with high selectivity [2]. Although direct comparative yield data for 2-bromo-3-propylpyridine vs. its 5-isomer in an identical Suzuki protocol have not been published, the established trend of 2-bromopyridine > 3-bromopyridine in coupling reactivity provides a class-level rationale for selecting the 2-bromo-3-alkyl substitution pattern over 3-bromoalkyl alternatives.

Suzuki–Miyaura Reactivity
Class-level
2-Bromopyridines > 3-bromopyridines in oxidative addition (class-level inference)
2-Bromo substitution may provide kinetic advantage, reducing need for forcing conditions.
No direct comparative data for this specific compound; based on class trend.
Cross-Coupling Suzuki–Miyaura Regioselectivity

Alkyl Chain Length Impact: Propyl (C₃) vs. Ethyl (C₂) on Physicochemical and Steric Profile

When comparing 2-bromo-3-propylpyridine (C₃ chain, MW 200.08) with its ethyl analog 2-bromo-3-ethylpyridine (C₂ chain, MW 186.05, CAS 142337-94-8), the additional methylene unit increases molecular weight by 14.03 g/mol and predicted LogP by approximately 0.5 units (from 2.41 to ~2.9 for the ethyl analog extrapolated) . The propyl chain provides greater conformational flexibility (4 rotatable bonds vs. 3 for the ethyl analog) and increased hydrophobic surface area, which can enhance binding to hydrophobic protein pockets in medicinal chemistry applications. For procurement decisions, the choice between C₂ and C₃ alkyl chain length represents a deliberate SAR (structure–activity relationship) parameter: the propyl variant offers one additional methylene for hydrophobic contacts without introducing a metabolically labile benzylic position.

Chain Length Effect
Data to verify
ΔMW +14.03, ΔLogP ≈ +0.48, +1 rotatable bond vs. ethyl analog
Propyl chain extends hydrophobic contact area, supporting SAR exploration.
Predicted LogP; confirm experimentally.
Alkyl Chain Effect Molecular Properties Drug Design

Optimal Application Scenarios for 2-Bromo-3-propylpyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a 2-Bromo-3-alkylpyridine Scaffold with Controlled Lipophilicity

In lead optimization programs where LogP modulation is critical, 2-bromo-3-propylpyridine provides a predicted LogP of ~2.41, which is ~0.4 units lower than the 5-propyl isomer (LogP 2.80). This lower lipophilicity can be advantageous when analogues with reduced membrane partitioning or improved aqueous solubility are desired. The compound's 2-bromo handle enables Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig, Negishi) while the 3-propyl group offers a defined hydrophobic contact that occupies a different vector than the 5-substituted regioisomer.

Late-Stage Functionalization in Pharmaceutical Intermediate Synthesis Requiring High Purity

For process chemistry groups advancing a candidate through preclinical development, the availability of 2-bromo-3-propylpyridine at 99% HPLC purity (pharmaceutical grade) provides a distinct procurement advantage over analogs that are capped at 97%. This higher purity specification reduces the risk of impurity carryover into final APIs and supports regulatory documentation requirements for impurity profiling. The compound's boiling point of ~180 °C also facilitates purification by distillation, which is more practical than for the higher-boiling 5-isomer (254 °C).

Synthesis of 2,3-Disubstituted Pyridines via Regioselective Tandem Cross-Coupling

The 2-bromo-3-propyl substitution pattern is particularly well-suited for sequential cross-coupling strategies where the 2-position is activated for initial Suzuki–Miyaura coupling, leaving the 3-position available for subsequent C–H functionalization or directed metalation. This regiochemical design mirrors successful tandem Suzuki protocols demonstrated on 2-bromo-3-(2,2-dibromovinyl)pyridine substrates, where the 2-bromo site reacts with high chemoselectivity in the first coupling event. Procurement of the 3-propyl variant enables exploration of this tandem strategy without competition from a second halogen at the 5-position. [1]

Building Block for Agrochemical Discovery Targeting Lipophilic Binding Pockets

In agrochemical research, where target sites often reside in lipophilic environments, the propyl chain of 2-bromo-3-propylpyridine increases molecular LogP by ~0.5 units relative to the ethyl analog, enhancing penetration into waxy plant cuticles or hydrophobic enzyme active sites. The compound's position-specific substitution (Br at C2, propyl at C3) allows the agrochemical chemist to probe steric and electronic effects that differ systematically from the more common 2-bromo-5-alkylpyridine scaffolds, potentially unlocking intellectual property space around novel 2,3-substitution patterns.

Application
Selection Property
Validation Focus
Lead optimization requiring controlled lipophilicity
2-Bromo-3-propyl substitution pattern with moderate predicted lipophilicity
Experimental LogP confirmation and aqueous solubility profiling
Advanced intermediate synthesis requiring high purity
Availability of high-purity specification option
Impurity profiling and purity verification by HPLC
Sequential cross-coupling strategies (Suzuki then C–H functionalization)
2-Bromo group activated for initial coupling; 3-propyl non-interfering
Chemoselectivity in tandem Suzuki protocols
Agrochemical lead discovery requiring lipophilic building blocks
Propyl chain provides extended hydrophobic contact over ethyl analog
Hydrophobic binding assay and cuticle penetration studies
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